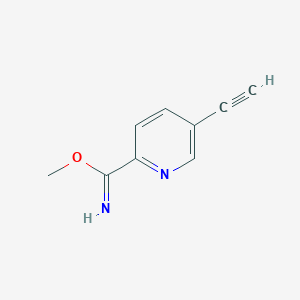![molecular formula C8H10BClN2O2 B2574731 {5-Methylimidazo[1,2-a]pyridin-8-yl}boronic acid hydrochloride CAS No. 2377611-25-9](/img/structure/B2574731.png)
{5-Methylimidazo[1,2-a]pyridin-8-yl}boronic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{5-Methylimidazo[1,2-a]pyridin-8-yl}boronic acid hydrochloride is a chemical compound with the molecular formula C8H10BClN2O2 It is a boronic acid derivative, which means it contains a boron atom bonded to an oxygen atom and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {5-Methylimidazo[1,2-a]pyridin-8-yl}boronic acid hydrochloride typically involves the following steps:
Formation of the Imidazo[1,2-a]pyridine Core: The imidazo[1,2-a]pyridine core can be synthesized through a cyclization reaction involving a pyridine derivative and an appropriate imidazole precursor.
Introduction of the Methyl Group: The methyl group is introduced at the 5-position of the imidazo[1,2-a]pyridine ring through alkylation reactions.
Boronic Acid Functionalization: The boronic acid group is introduced via a borylation reaction, often using a palladium-catalyzed cross-coupling reaction with a boronic acid or boronate ester.
Formation of the Hydrochloride Salt: The final step involves converting the boronic acid derivative into its hydrochloride salt form by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: {5-Methylimidazo[1,2-a]pyridin-8-yl}boronic acid hydrochloride can undergo oxidation reactions, where the boronic acid group is converted to a boronate ester or boronic anhydride.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The compound can participate in substitution reactions, where the boronic acid group is replaced by other functional groups through nucleophilic or electrophilic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, sodium periodate, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Palladium catalysts are frequently employed in cross-coupling reactions, such as Suzuki-Miyaura coupling, to introduce various substituents.
Major Products Formed
Oxidation: Boronate esters, boronic anhydrides.
Reduction: Boranes, reduced boronic acid derivatives.
Substitution: Various substituted imidazo[1,2-a]pyridine derivatives depending on the nature of the substituent introduced.
Scientific Research Applications
Chemistry
In chemistry, {5-Methylimidazo[1,2-a]pyridin-8-yl}boronic acid hydrochloride is used as a building block for the synthesis of more complex molecules. Its boronic acid group makes it a valuable reagent in Suzuki-Miyaura cross-coupling reactions, which are widely used in organic synthesis to form carbon-carbon bonds.
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. The imidazo[1,2-a]pyridine scaffold is known for its biological activity, and the boronic acid group can interact with biological targets such as enzymes and receptors.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic applications. Boronic acids are known to inhibit proteasomes and other enzymes, making them candidates for the development of anticancer and antimicrobial agents.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and catalysts. Its unique chemical properties allow for the creation of materials with specific functionalities.
Mechanism of Action
The mechanism of action of {5-Methylimidazo[1,2-a]pyridin-8-yl}boronic acid hydrochloride involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a potent inhibitor of enzymes that contain serine or threonine residues in their active sites. The imidazo[1,2-a]pyridine core can also interact with various biological targets, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: The parent compound without the boronic acid group.
{5-Methylimidazo[1,2-a]pyridin-8-yl}boronic acid: The non-hydrochloride form of the compound.
Other Boronic Acid Derivatives: Compounds such as phenylboronic acid and benzylboronic acid.
Uniqueness
{5-Methylimidazo[1,2-a]pyridin-8-yl}boronic acid hydrochloride is unique due to the combination of the imidazo[1,2-a]pyridine scaffold and the boronic acid group. This combination provides a versatile platform for chemical modifications and interactions with biological targets, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
(5-methylimidazo[1,2-a]pyridin-8-yl)boronic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BN2O2.ClH/c1-6-2-3-7(9(12)13)8-10-4-5-11(6)8;/h2-5,12-13H,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSBSSLAUQCLOKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(N2C1=NC=C2)C)(O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.44 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N'-(2-methoxy-5-methylphenyl)-N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide](/img/structure/B2574649.png)
![2-{4-[(5-Ethylpyrimidin-2-yl)oxy]piperidin-1-yl}-1,3-benzoxazole](/img/structure/B2574650.png)
![3-(4-chlorophenyl)-6-{[4-(trifluoromethyl)phenyl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2574651.png)

![(E)-N-(6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-ylmethyl)-4-(dimethylamino)but-2-enamide](/img/structure/B2574655.png)
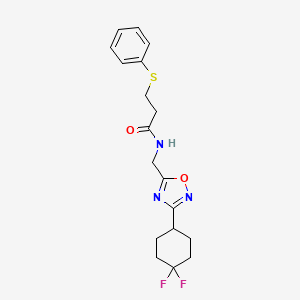
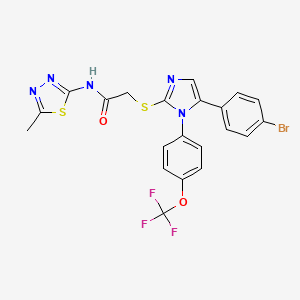
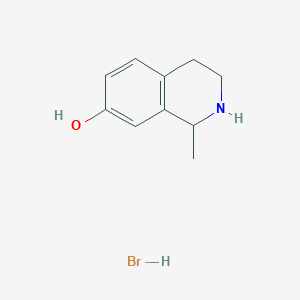
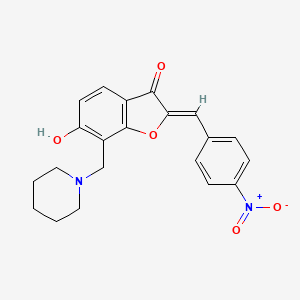

![N-[2-(3-Benzyl-1,2,4-oxadiazol-5-yl)ethyl]prop-2-enamide](/img/structure/B2574666.png)
![ethyl 2,4-dimethyl-5-{[(naphthalen-1-yl)carbamoyl]amino}-1H-pyrrole-3-carboxylate](/img/structure/B2574669.png)
![ethyl 4-[3-(1H-1,2,3,4-tetrazol-1-yl)benzamido]benzoate](/img/structure/B2574670.png)
